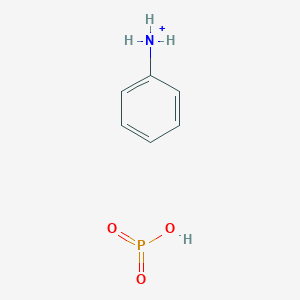

Anilinium hydrogen phosphite

Description

Significance of Anilinium-Based Hybrid Organic-Inorganic Materials in Contemporary Chemistry

Hybrid organic-inorganic materials, which combine organic and inorganic components at the molecular level, are a major focus of contemporary research. nih.gov These materials often exhibit novel properties that are not present in their individual constituents. mdpi.com The organic component, such as the anilinium cation, can provide flexibility, processability, and specific functionalities, while the inorganic part, like the hydrogen phosphite (B83602) anion, can contribute to the structural framework, thermal stability, and specific physical properties. researchgate.netnih.gov The synergy between the two components allows for the design of materials with tailored characteristics for a wide range of applications. researchgate.net Anilinium-based hybrids, in particular, are of interest due to the diverse possibilities for hydrogen bonding and the potential for introducing various functional groups onto the aniline (B41778) ring. researchgate.netresearchgate.net

Overview of Anilinium Salts in Crystal Engineering and Supramolecular Chemistry Research

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov Anilinium salts are valuable building blocks in this field due to the directional nature of the hydrogen bonds that the anilinium cation can form. nih.gov These interactions play a crucial role in the assembly of molecules into predictable and well-defined one-, two-, or three-dimensional supramolecular architectures. nih.govacs.org The study of anilinium salts helps to elucidate the fundamental principles of how molecules recognize each other and self-assemble into complex, ordered structures. scispace.com

Specific Research Focus on Anilinium Hydrogen Phosphite Systems

This compound has been a specific subject of investigation due to its interesting structural and physical behaviors. Research has focused on its synthesis, the precise determination of its crystal structure, and the characterization of its phase transitions and dielectric properties. nih.govresearchgate.net The presence of both an organic cation and an inorganic anion linked by hydrogen bonds makes it a model system for studying the interplay between structure and properties in hybrid materials.

Structure

2D Structure

Properties

CAS No. |

33921-12-9 |

|---|---|

Molecular Formula |

C6H9NO3P+ |

Molecular Weight |

174.11 g/mol |

InChI |

InChI=1S/C6H7N.HO3P/c7-6-4-2-1-3-5-6;1-4(2)3/h1-5H,7H2;(H,1,2,3)/p+1 |

InChI Key |

MFZHIZHQOBGKFY-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=C(C=C1)[NH3+].OP(=O)=O |

Related CAS |

62-53-3 (Parent) |

Origin of Product |

United States |

Synthesis and Crystal Structure of Anilinium Hydrogen Phosphite

The synthesis of anilinium hydrogen phosphite (B83602) is typically achieved through the reaction of aniline (B41778) with phosphorous acid. researchgate.net Slow evaporation of an aqueous solution containing stoichiometric amounts of the reactants yields single crystals suitable for X-ray diffraction analysis. nih.gov

The crystal structure of anilinium hydrogen phosphite has been determined by single-crystal X-ray diffraction. nih.gov It crystallizes in the monoclinic space group P2₁/a. The structure consists of anilinium cations ([C₆H₅NH₃]⁺) and hydrogen phosphite anions ([H₂PO₃]⁻). These ions are linked together by a network of hydrogen bonds.

| Crystal Data and Structure Refinement for this compound | |

| Empirical Formula | C₆H₈NO₃P |

| Formula Weight | 173.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 11.956(2) |

| b (Å) | 6.216(1) |

| c (Å) | 10.825(2) |

| β (°) ** | 115.13(1) |

| Volume (ų) ** | 728.5(2) |

| Z | 4 |

Phase Transitions in Anilinium Hydrogen Phosphite

Anilinium hydrogen phosphite (B83602) is known to undergo a sequence of phase transitions as a function of temperature. These transitions are associated with changes in the crystal structure and physical properties of the material.

The high-temperature phase (Phase I) is stable above 325 K. As the temperature is lowered, it transforms into an intermediate phase (Phase II) at 325 K, and then into a low-temperature phase (Phase III) at 277 K. These transitions have been studied using techniques such as differential scanning calorimetry (DSC) and X-ray diffraction. The transitions are reversible and are accompanied by thermal anomalies, indicating that they are first-order phase transitions.

| Phase Transition Temperatures of Anilinium Hydrogen Phosphite | |

| Transition | Temperature (K) |

| Phase I ↔ Phase II | 325 |

| Phase II ↔ Phase III | 277 |

Dielectric Properties and Evidence of Ferroelectricity

Single Crystal X-ray Diffraction Analysis of this compound Polymorphs and Solvates

The precise determination of the three-dimensional arrangement of atoms and molecules within a crystal is fundamental to understanding its physical and chemical properties. Single crystal X-ray diffraction is the definitive technique for elucidating this information.

Crystallographic studies on this compound have successfully determined its crystal system and space group. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group identified for this compound is P 1 21/a 1. nih.gov This centrosymmetric space group imposes certain symmetry constraints on the arrangement of molecules within the crystal lattice.

While the primary crystal structure of this compound has been established, the existence of polymorphs or solvates has not been extensively reported in the available literature. Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in related organic salts, such as the two identified polymorphs of 2-aminopyrimidinium hydrogen sulfate (B86663). arxiv.org The formation of solvates, where solvent molecules are incorporated into the crystal lattice, has also been observed in various anilinium salts, but specific solvatomorphs of this compound are not well-documented. researchgate.netnsf.gov

The unit cell is the fundamental repeating unit of a crystal lattice. For this compound, the dimensions of this cell have been precisely measured. The asymmetric unit of a crystal is the smallest part of the repeating unit from which the entire crystal can be generated by applying the symmetry operations of the space group.

The asymmetric unit of this compound contains one anilinium cation (C₆H₅NH₃⁺) and one hydrogen phosphite anion (H₂PO₃⁻). nih.gov The crystallographic data indicates that the number of formula units in the unit cell (Z) is 4, and the asymmetric unit (Z') is 1. nih.gov Detailed unit cell parameters are provided in the table below.

| Parameter | Value |

|---|---|

| a | 6.216 Å |

| b | 14.219 Å |

| c | 9.342 Å |

| α | 90.00° |

| β | 90.91° |

| γ | 90.00° |

| Volume | 825.1 ų |

Intermolecular Interactions and Hydrogen Bonding Networks in this compound

The stability and structure of the this compound crystal are dictated by a complex network of non-covalent interactions, with hydrogen bonding playing a dominant role.

The structure of this compound is rich in hydrogen bonds due to the presence of the ammonium (B1175870) group (-NH₃⁺) on the anilinium cation and the hydroxyl and oxygen atoms of the hydrogen phosphite anion. The primary hydrogen bonding interactions are of the N-H...O and O-H...O types. The three hydrogen atoms of the anilinium's ammonium group act as hydrogen bond donors, forming strong N-H...O interactions with the oxygen atoms of the phosphite anions. nih.gov These interactions are crucial in ordering the anilinium cations and preventing the free rotation of the -NH₃⁺ group at room temperature. researchgate.net

In addition to the cation-anion interactions, O-H...O hydrogen bonds are formed between the hydrogen phosphite anions themselves. These interactions involve the hydroxyl group of one anion donating a hydrogen bond to an oxygen atom of a neighboring anion. nih.gov The relative strength of these hydrogen bonds follows the general trend where O-H...O bonds are typically stronger than N-H...O bonds due to the higher electronegativity of oxygen compared to nitrogen. quora.com

| Donor (D) | Acceptor (A) | Interaction Type | Significance |

|---|---|---|---|

| -NH₃⁺ | O=P | N-H...O | Cation-anion linkage, structural ordering |

| P-OH | O=P | O-H...O | Anion-anion linkage, formation of chains/sheets |

The directional nature of the N-H...O and O-H...O hydrogen bonds leads to the formation of well-defined supramolecular architectures. In many anilinium salts, these interactions result in the formation of alternating layers or sheets of cations and anions. nih.govnih.gov The hydrogen phosphite anions can link together to form chains or layers, which are then interconnected by the anilinium cations through N-H...O bonds.

Beyond the dominant hydrogen bonds, weaker non-covalent interactions such as C-H...π and π-π stacking also play a significant role in the crystal packing of aromatic compounds. The anilinium cation, with its aromatic phenyl ring, is capable of participating in such interactions.

Polymorphism and Structural Phase Transitions in this compound Systems

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in materials science and solid-state chemistry. While extensive studies on the polymorphism of this compound are not widely documented, the behavior of related anilinium salts suggests that it is a plausible area for investigation. For instance, anilinium sulfate is known to exhibit phase transitions at 217 K and 182 K, indicating the existence of different structural forms at varying temperatures. researchgate.netrsc.org Similarly, anilinium bromide undergoes a phase transition from a high-temperature orthorhombic phase to a low-temperature monoclinic phase. iucr.org These examples within the broader class of anilinium-based compounds underscore the potential for polymorphism in this compound, driven by factors such as temperature, pressure, and crystallization conditions.

The crystal structure of this compound, (C₆H₅NH₃)⁺(H₂PO₃)⁻, has been determined at room temperature. nih.gov The compound crystallizes in the monoclinic space group P2₁/a. nih.gov The structure is characterized by the ordering of the NH₃⁺ group of the anilinium cation, which is often observed to be disordered in other anilinium salts at room temperature. researchgate.net This ordering is attributed to the formation of strong hydrogen bonds between the anilinium cation and the hydrogen phosphite anion. researchgate.net

Further research into the low-temperature and high-pressure crystallographic behavior of this compound would be invaluable to explore the existence of polymorphs and structural phase transitions. Such studies could reveal new crystalline forms with potentially different physical and chemical properties.

Comparative Crystallography with Analogous Anilinium Phosph(on)ates and Related Inorganic Anion Systems

Anilinium salts with various inorganic anions have been structurally characterized, revealing a diversity of crystal systems and space groups. For instance, anilinium nitrate (B79036) crystallizes in the orthorhombic space group Pbca, forming a layered structure with alternating organic and inorganic layers. iucr.org In contrast, anilinium dihydrogen phosphate (B84403) adopts a triclinic structure with the space group P-1. kamarajcollege.ac.in Anilinium sulfate has been reported to crystallize in the monoclinic space group C2, featuring hydrogen-bonded layers of cations and anions. rsc.org The halide salts, such as anilinium bromide, exhibit a monoclinic structure in their low-temperature phase (P2₁/c). iucr.org

The hydrogen bonding schemes in these structures are particularly noteworthy. In anilinium nitrate, a network of N—H⋯O interactions is established in the inorganic layer. iucr.org Similarly, in this compound, the ordering of the anilinium cation is a direct consequence of the robust hydrogen bonds formed with the phosphite anion. researchgate.net The nature of these hydrogen bonds, including their strength and directionality, is a key factor in dictating the packing of the ions and the resulting crystal symmetry.

The comparison extends to other related systems, such as anilinium perchlorate, which also exhibits a unique crystal packing. researchgate.net By examining these analogous structures, a deeper understanding of the structure-property relationships in this class of materials can be achieved. The systematic variation of the inorganic anion provides a powerful tool for tuning the crystal architecture and, consequently, the material's properties.

Table 1: Crystallographic Data for this compound and Selected Analogous Anilinium Salts

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

|---|---|---|---|---|---|---|---|---|---|---|

| This compound | C₆H₉NO₃P⁺ | Monoclinic | P 1 21/a 1 | 6.216 | 14.219 | 9.342 | 90.00 | 90.91 | 90.00 | nih.gov |

| Anilinium nitrate | C₆H₈N⁺·NO₃⁻ | Orthorhombic | Pbca | 9.255 | 10.161 | 16.188 | 90 | 90 | 90 | iucr.org |

| Anilinium dihydrogen phosphate | C₆H₁₀NO₄P | Triclinic | P-1 | 8.793 | 10.426 | 14.147 | 87.03 | 74.94 | 84.25 | kamarajcollege.ac.in |

| Anilinium sulfate | C₁₂H₁₆N₂O₄S | Monoclinic | C 1 2 1 | 29.2672 | 6.2707 | 7.4449 | 90 | 95.612 | 90 | nih.gov |

| Anilinium bromide (low temp.) | C₆H₈N⁺·Br⁻ | Monoclinic | P2₁/c | 6.758 | 5.981 | 16.738 | 90 | 91.34 | 90 | iucr.org |

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) of this compound

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the molecular vibrations within this compound. frontiersin.org These methods are particularly sensitive to the functional groups present in the anilinium cation and the hydrogen phosphite anion, as well as the hydrogen bonding interactions that define the crystal lattice. nih.gov

The vibrational spectrum of this compound can be understood by considering the characteristic vibrations of its constituent ions: the anilinium cation ([C₆H₅NH₃]⁺) and the hydrogen phosphite anion ([HPO(OH)O]⁻).

Anilinium Cation: The formation of the anilinium cation from aniline (B41778) results in significant changes in the vibrational spectrum. The most prominent features are associated with the -NH₃⁺ group. The N-H stretching vibrations typically appear as a broad band in the high-frequency region of the IR spectrum, usually between 2800 and 3200 cm⁻¹. This broadening is a direct consequence of strong hydrogen bonding. Other characteristic modes include the symmetric and asymmetric bending vibrations of the -NH₃⁺ group, which are expected in the 1600-1625 cm⁻¹ and 1500-1550 cm⁻¹ regions, respectively. Vibrations associated with the phenyl ring, such as C-H stretching, C-C stretching, and ring deformation modes, are also present and show slight shifts compared to pure aniline due to the electron-withdrawing effect of the -NH₃⁺ group.

Hydrogen Phosphite Anion: The hydrogen phosphite anion ([HPO(OH)O]⁻) possesses a pseudo-tetrahedral geometry with distinct vibrational modes. A key feature is the P-H stretching vibration, which gives rise to a sharp, intense band typically observed in the 2300-2450 cm⁻¹ range. The P=O stretching vibration is another strong, characteristic band, usually found between 1150 and 1250 cm⁻¹. The P-O(H) and P-O⁻ stretching modes are also distinguishable, though they can be coupled and appear in the broad region between 800 and 1100 cm⁻¹.

The table below provides a summary of the expected vibrational modes for this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Ion | Description |

| N-H Stretching | 2800 - 3200 (Broad) | Anilinium Cation | Stretching of the N-H bonds in the ammonium group, broadened by H-bonding. |

| Aromatic C-H Stretching | 3000 - 3100 | Anilinium Cation | Stretching of the C-H bonds on the phenyl ring. |

| P-H Stretching | 2300 - 2450 | Hydrogen Phosphite Anion | Stretching of the hydrogen atom directly bonded to the phosphorus atom. |

| -NH₃⁺ Asymmetric Bending | 1600 - 1625 | Anilinium Cation | Asymmetric deformation of the H-N-H angles. |

| -NH₃⁺ Symmetric Bending | 1500 - 1550 | Anilinium Cation | Symmetric deformation of the H-N-H angles. |

| P=O Stretching | 1150 - 1250 | Hydrogen Phosphite Anion | Stretching of the phosphoryl double bond. |

| P-O Stretching | 800 - 1100 | Hydrogen Phosphite Anion | Stretching of the P-O single bonds within the phosphite group. |

Intermolecular hydrogen bonding is a dominant force in the crystal structure of this compound, linking the cations and anions into a three-dimensional network. nih.govlibretexts.org These interactions involve the ammonium protons (-NH₃⁺) of the cation acting as hydrogen bond donors and the oxygen atoms of the hydrogen phosphite anion acting as acceptors (N-H···O). libretexts.orgyoutube.com Additionally, hydrogen bonds can exist between the phosphite anions themselves (O-H···O). youtube.com

These hydrogen bonds have distinct signatures in the vibrational spectra:

Broadening and Red-Shifting of N-H and O-H Stretching Bands: The most significant effect is the considerable broadening and shifting to lower frequencies (red-shift) of the N-H stretching bands of the anilinium cation. This occurs because the hydrogen bond weakens the N-H covalent bond, lowering the energy required for the stretching vibration. A similar effect is observed for the O-H stretching band of the hydrogen phosphite anion.

Blue-Shifting of Bending Modes: Conversely, the N-H bending (scissoring and rocking) modes often shift to higher frequencies (blue-shift). The hydrogen bond restricts the bending motion, thus increasing its vibrational energy.

Appearance of New Bands: Strong hydrogen bonding can lead to the appearance of new bands in the low-frequency region of the spectrum, corresponding to the stretching and bending of the hydrogen bond itself (e.g., ν(N···O)).

The presence of a strong, broad absorption band in the 2800-3200 cm⁻¹ region in the FTIR spectrum is a clear indicator of the extensive N-H···O hydrogen bonding network within the crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, and is instrumental in confirming the structure of the ionic components in solution or the solid state. youtube.com

The NMR spectrum of this compound reflects the distinct chemical environments of the protons and carbons in both the cation and anion.

¹H NMR: In a typical ¹H NMR spectrum, the aromatic protons of the anilinium cation appear in the range of 7.0-8.0 ppm. reddit.com Due to the electron-withdrawing nature of the -NH₃⁺ group, these protons are deshielded and resonate at a lower field (higher ppm) compared to those in neutral aniline (which typically appear between 6.5 and 7.5 ppm). reddit.comresearchgate.net The three distinct sets of aromatic protons (ortho, meta, and para) may be resolved, showing characteristic coupling patterns. The protons of the -NH₃⁺ group are exchangeable and appear as a broad singlet, with a chemical shift that can be highly dependent on the solvent and concentration. The proton directly attached to the phosphorus atom in the hydrogen phosphite anion gives a characteristic signal that is split into a doublet by the ³¹P nucleus, with a large coupling constant (¹JP-H) typically in the range of 600-700 Hz.

¹³C NMR: In the ¹³C NMR spectrum, the carbon atoms of the anilinium ring resonate between 120 and 140 ppm. znaturforsch.com The carbon atom attached to the nitrogen (C-ipso) is typically found at the downfield end of this range. The chemical shifts of the ortho, meta, and para carbons are also distinct. nih.gov The introduction of the -NH₃⁺ group influences the electron density around the ring, leading to shifts that can be rationalized by inductive and resonance effects.

The table below summarizes the expected NMR chemical shifts.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling |

| ¹H | Aromatic (ortho, meta, para) | 7.0 - 8.0 | Multiplets (d, t) |

| ¹H | -NH₃⁺ | Variable (Broad) | Singlet (Broad) |

| ¹H | P-H | ~6.5 - 7.5 | Doublet (¹JP-H ≈ 600-700 Hz) |

| ¹³C | Aromatic (C-ipso) | ~135 - 140 | Singlet |

| ¹³C | Aromatic (C-ortho, C-meta, C-para) | ~120 - 135 | Singlets |

While one-dimensional NMR is sufficient for basic characterization, advanced multi-dimensional NMR techniques could provide unambiguous assignment of all signals and reveal through-bond and through-space correlations. umich.edu

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would show correlations between scalar-coupled protons, confirming the connectivity of the ortho, meta, and para protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each aromatic proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It could be used to confirm the assignment of the quaternary C-ipso carbon by showing a correlation to the ortho-protons.

Solid-State NMR: For a detailed analysis of the crystalline state, solid-state NMR (SSNMR) would be the technique of choice. It can probe the effects of the crystal packing and hydrogen bonding on the chemical shifts and can be used to determine internuclear distances.

Electronic Absorption Spectroscopy (UV-Vis) and Charge Transfer Analysis in this compound

Electronic absorption spectroscopy probes the electronic transitions within the molecule. For this compound, the UV-Vis spectrum is dominated by the electronic transitions of the anilinium cation, as the hydrogen phosphite anion does not absorb significantly in this region.

The spectrum of the anilinium cation primarily arises from π → π* transitions within the benzene (B151609) ring. nih.gov Compared to neutral aniline, the absorption bands of the anilinium ion are shifted to shorter wavelengths (a hypsochromic or blue shift). researchgate.net This is because the protonation of the amino group removes the lone pair of electrons from conjugation with the π-system of the ring. In aniline, the lone pair donation raises the energy of the highest occupied molecular orbital (HOMO), thus lowering the transition energy. In the anilinium cation, this effect is absent, resulting in a larger HOMO-LUMO gap and absorption at higher energy (shorter wavelength).

Typically, the anilinium cation exhibits two main absorption bands:

An intense band around 200-210 nm, corresponding to the primary π → π* transition (¹B₁ᵤ ← ¹A₁g in benzene notation).

A less intense, structured band around 250-260 nm, corresponding to the secondary π → π* transition (¹B₂ᵤ ← ¹A₁g in benzene notation). researchgate.net

While the primary absorption is due to these intramolecular transitions, the possibility of a weak charge-transfer (CT) interaction between the anilinium cation (acceptor) and the hydrogen phosphite anion (donor) in the solid state cannot be entirely ruled out. Such a transition would likely be very weak and possibly obscured by the strong π → π* bands of the cation. Detailed analysis of single-crystal UV-Vis spectra or theoretical calculations would be required to identify any potential CT character. researchgate.net

| Transition Type | Chromophore | Expected λₘₐₓ (nm) |

| π → π | Anilinium Cation | ~254 nm |

| π → π | Anilinium Cation | ~203 nm |

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems. For anilinium salts, DFT calculations are instrumental in optimizing the molecular geometry, which can then be compared with experimental data from X-ray diffraction, and in predicting various electronic and spectroscopic properties.

Basis Set Selection and Functional Evaluation for this compound Systems

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic salts like this compound, a common and well-validated approach involves the use of Becke's three-parameter hybrid functional (B3LYP). This functional provides a robust balance between accuracy and computational cost for describing electron correlation.

The selection of the basis set is equally critical. Pople-style basis sets, such as 6-311G, are frequently employed. To enhance the accuracy, these are often augmented with diffuse functions (+) and polarization functions (d,p). For instance, the 6-311++G(d,p) basis set is commonly used for systems involving hydrogen bonding. uc.pt The diffuse functions (++ on heavy atoms and hydrogens) are crucial for accurately describing the behavior of electrons far from the nucleus, a key feature of anions and hydrogen-bonded systems. The polarization functions (d on heavy atoms, p on hydrogen) allow for more flexibility in the shape of the atomic orbitals, which is necessary to model the distortions that occur during chemical bonding.

In studies on analogous compounds such as anilinium arsenate and anilinium hydrogen oxalate (B1200264) hemihydrate, the B3LYP functional combined with the 6-311G(d,p) or 6-311++G(d,p) basis set has been shown to provide reliable results for geometry optimization and electronic property calculations. uc.ptresearchgate.net This combination is considered a standard for achieving a detailed and accurate description of the this compound system.

Prediction of Vibrational Frequencies and Comparison with Experimental Data

DFT calculations are a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions of the functional groups.

For this compound, these calculations can predict the vibrational signatures of the anilinium cation (e.g., N-H and C-H stretching) and the hydrogen phosphite anion (e.g., P-H and P-O stretching). Comparing these predicted frequencies with experimental data obtained from FT-IR and FT-Raman spectroscopy serves as a critical validation of the chosen computational model (functional and basis set).

Typically, the calculated harmonic frequencies are slightly higher than the experimental frequencies due to the neglect of anharmonicity in the theoretical model and the fact that calculations often pertain to an isolated molecule in the gas phase. To account for this, the calculated frequencies are often scaled by an empirical scaling factor (typically around 0.96 for B3LYP). Studies on similar anilinium salts demonstrate a strong correlation between the scaled theoretical frequencies and the experimental ones, allowing for definitive assignment of the observed spectral bands. uc.ptresearchgate.net

Table 1: Representative Comparison of Calculated and Experimental Vibrational Frequencies for Anilinium Salts (Illustrative Data)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| ν(N-H) stretch | -NH₃⁺ | 3150 | 3100 |

| ν(C-H) aromatic stretch | C-H | 3080 | 3055 |

| δ(N-H) bend | -NH₃⁺ | 1610 | 1600 |

| ν(C=C) ring stretch | Phenyl Ring | 1500 | 1485 |

| ν(P-H) stretch | H₂PO₃⁻ | 2450 | 2420 |

| ν(P-O) stretch | H₂PO₃⁻ | 1150 | 1130 |

Note: Data are representative values for anilinium-based salts and serve for illustrative purposes.

Advanced Electronic Structure Analysis

Beyond geometry and frequencies, computational chemistry offers a suite of tools to analyze the electronic distribution and reactivity of molecules in detail.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is typically localized on the anilinium cation, specifically the phenyl ring, while the LUMO is also found on the cation. The HOMO-LUMO energy gap provides insight into the charge transfer interactions that occur within the molecule. In related anilinium compounds, this energy gap has been calculated to understand their electronic stability and potential for applications in nonlinear optics. uc.ptresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -1.5 |

| Energy Gap (ΔE) | 6.0 |

Note: Data are representative values for anilinium-based salts and serve for illustrative purposes.

Natural Bonding Orbital (NBO) Analysis for Charge Transfer and Hyperconjugative Interactions

Natural Bonding Orbital (NBO) analysis is a method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that represent classical Lewis structures (bonds, lone pairs).

This analysis is particularly useful for understanding the hydrogen bonding network in this compound. It can quantify the stabilization energy associated with the interaction between the filled lone pair orbitals of the oxygen atoms on the hydrogen phosphite anion and the antibonding orbitals of the N-H bonds on the anilinium cation (a LP(O) → σ*(N-H) interaction). These interactions are a key feature of the crystal's stability. The analysis provides a quantitative measure of the intramolecular charge transfer and the stability it imparts to the molecule. uc.ptresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Red/Yellow: Regions of negative potential, rich in electrons, susceptible to electrophilic attack.

Blue: Regions of positive potential, electron-poor, susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would clearly show a region of high positive potential (blue) around the -NH₃⁺ group of the anilinium cation, identifying it as the primary site for hydrogen donation. Conversely, the oxygen atoms of the hydrogen phosphite anion would exhibit a high negative potential (red), indicating their role as hydrogen bond acceptors. The phenyl ring would show a mix of neutral (green) and slightly negative (yellowish) potential. This visualization provides an intuitive confirmation of the intermolecular interactions and reactive sites within the compound. uc.ptresearchgate.net

Simulation of Intermolecular Interactions and Hydrogen Bonding Energetics

Computational methods provide profound insights into the nature of the forces governing the crystal structure of this compound. The stability of its three-dimensional network is primarily dictated by a complex web of hydrogen bonds and other noncovalent interactions between the anilinium cations (C₆H₅NH₃⁺) and hydrogen phosphite anions (H₂PO₃⁻).

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful model that interprets chemical structure based on the topology of the electron density (ρ(r)). wikipedia.orgwiley-vch.de Developed by Richard Bader and his group, QTAIM defines atoms as distinct regions of space and characterizes the interactions between them by analyzing critical points in the electron density. wikipedia.org The presence of a line of maximum electron density, known as a bond path, linking two nuclei is a universal indicator of a chemical interaction. wiley-vch.de

In the crystal structure of this compound, hydrogen bonds of the N—H⋯O type are crucial for connecting the cations and anions. nih.gov A QTAIM analysis would quantify the strength and nature of these bonds. The analysis focuses on the properties at the bond critical point (BCP) for each hydrogen bond.

Key topological parameters at the BCP for hydrogen bonds include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the strength of the bond.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between different types of interactions. A positive value (∇²ρ(r) > 0) is characteristic of closed-shell interactions, which include hydrogen bonds, ionic bonds, and van der Waals interactions. This indicates a depletion of electron charge at the BCP. Conversely, a negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated.

For the N—H⋯O hydrogen bonds in this compound, the QTAIM analysis is expected to yield low values of ρ(r) and positive values for ∇²ρ(r) at the BCPs, which is the classic signature of hydrogen bonding. These parameters allow for a quantitative comparison of the different hydrogen bonds within the crystal lattice.

Table 1: Expected QTAIM Topological Parameters for Hydrogen Bonds in this compound

| Interaction Type | Bond Path Present | Electron Density at BCP (ρ(r)) | Laplacian at BCP (∇²ρ(r)) | Nature of Interaction |

| N—H⋯O | Yes | Low | Positive | Closed-Shell (Hydrogen Bond) |

| C—H⋯O | Yes | Very Low | Positive | Closed-Shell (Weak H-Bond) |

| P—O | Yes | High | Negative | Shared-Shell (Covalent) |

| N—H | Yes | High | Negative | Shared-Shell (Covalent) |

The Noncovalent Interaction (NCI) index is a computational tool used to visualize and analyze weak, noncovalent interactions in real space. wikipedia.orgnih.gov It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). wikipedia.org NCI analysis generates 3D graphical plots where isosurfaces identify regions of noncovalent interactions. These surfaces are color-coded to differentiate the nature and strength of the interactions. researchgate.net

Blue surfaces indicate strong, attractive interactions, such as strong hydrogen bonds.

Green surfaces represent weak, attractive interactions, like van der Waals forces.

Red surfaces denote strong, repulsive interactions, typically associated with steric clashes.

The color scale is derived from the value of the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian. Negative values of sign(λ₂)ρ indicate stabilizing, attractive interactions, while positive values indicate destabilizing, repulsive ones. jussieu.fr

For this compound, an NCI analysis would provide a clear visual map of the bonding framework. It would show distinct, localized blueish-green surfaces corresponding to the N—H⋯O hydrogen bonds that link the anilinium cations to the hydrogen phosphite anions. nih.gov Additionally, broader, more diffuse green surfaces would be expected between the phenyl rings of the anilinium cations, indicating the presence of stabilizing π-π stacking or van der Waals interactions. Small red patches might appear in areas of steric hindrance. This visualization provides a qualitative and intuitive understanding of how the supramolecular assembly is held together.

Table 2: Interpretation of NCI Plot Features for this compound

| Interaction Type | Expected Isosurface Appearance | sign(λ₂)ρ Value | Color Code |

| Strong Hydrogen Bonds (N-H···O) | Localized, disk-like surfaces | Large, negative | Blue |

| Van der Waals / π-π Interactions | Broad, delocalized surfaces | Near zero | Green |

| Steric Repulsion | Small, localized patches | Large, positive | Red |

Theoretical Prediction of Proton Transfer Pathways and Thermodynamics in this compound

Proton transfer (PT) is a fundamental chemical process that can be investigated using computational methods. Theoretical studies can map the potential energy surface for the movement of a proton from a donor to an acceptor atom, identifying the transition state and calculating the associated energy barrier. chemrxiv.org Such calculations are essential for understanding reaction mechanisms and dynamics.

In the solid state of this compound, several proton transfer pathways could be theoretically explored. The most prominent potential pathway involves the transfer of a proton from the anilinium cation (the proton donor) to the hydrogen phosphite anion (the proton acceptor):

C₆H₅NH₃⁺ + H₂PO₃⁻ → C₆H₅NH₂ + H₃PO₃

This represents a transfer from the ammonium group to an oxygen atom of the phosphite anion. Computational studies, typically employing density functional theory (DFT), would be used to model this process. The calculations would determine the geometries of the reactant, product, and the transition state. From these, the activation energy (Ea) for the proton transfer can be calculated, providing insight into the kinetic feasibility of the process.

Furthermore, the thermodynamics of the proton transfer can be evaluated by calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for the reaction. chemrxiv.org A negative ΔG would indicate that the proton transfer is thermodynamically favorable, suggesting that the neutral aniline and phosphorous acid state is more stable than the ionic this compound state under the conditions of the simulation. The results of such studies are critical for understanding the material's stability and potential reactivity. While specific studies on this compound are not prevalent, the methodologies are well-established from research on other hydrogen-bonded systems and aniline complexes. physchemres.orgicm.edu.pl

Table 3: Hypothetical Thermodynamic Data for Proton Transfer in this compound

| Parameter | Description | Hypothetical Calculated Value (Illustrative) | Implication |

| Activation Energy (Ea) | The energy barrier for the proton transfer to occur. | High | The transfer is kinetically slow or unfavorable. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. | Positive | The reaction is endothermic. |

| Gibbs Free Energy (ΔG) | The overall thermodynamic favorability of the transfer. | Positive | The ionic state (this compound) is more stable. |

Nonlinear Optical Nlo Properties and Optoelectronic Applications Research

Second and Third Order Nonlinear Optical Susceptibilities of Anilinium Hydrogen Phosphite (B83602) Crystals

While the second-order susceptibility (χ⁽²⁾) is null due to the crystal's symmetry, the third-order nonlinear susceptibility (χ⁽³⁾) is non-zero in all materials and is responsible for effects like third-harmonic generation, nonlinear absorption, and the nonlinear refractive index.

Two primary experimental techniques are employed to characterize the nonlinear optical susceptibilities of materials like anilinium hydrogen phosphite.

Kurtz-Perry Powder Technique: This method is a widely used screening tool to evaluate the second-harmonic generation (SHG) efficiency of a powdered crystalline material. nih.govresearchgate.net The sample is irradiated with a high-intensity laser (commonly a Nd:YAG laser at 1064 nm), and the intensity of the generated second-harmonic light (at 532 nm) is measured and compared to a standard reference material like potassium dihydrogen phosphate (B84403) (KDP). For this compound, the Kurtz-Perry test would yield a null or negligible SHG signal, which serves as experimental confirmation of its centrosymmetric crystal structure. nih.gov

Z-scan Technique: The Z-scan is the definitive method for measuring third-order nonlinear optical properties. nih.gov In this technique, a sample is moved along the z-axis through the focal point of a focused laser beam. By measuring the light transmission through a finite aperture (closed-aperture Z-scan) and without an aperture (open-aperture Z-scan) in the far-field, one can determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), respectively. These two parameters are related to the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾). A typical Z-scan experiment on this compound would reveal its potential for applications based on its χ⁽³⁾ response, such as optical limiting.

| Z-scan Parameter | Description | Related Susceptibility |

| Nonlinear Refractive Index (n₂) | Describes the intensity-dependent change in the refractive index of the material. A positive n₂ indicates self-focusing, while a negative n₂ indicates self-defocusing. | Real part of χ⁽³⁾, Re(χ⁽³⁾) |

| Nonlinear Absorption Coefficient (β) | Describes the intensity-dependent change in the absorption coefficient. It can signify two-photon absorption (TPA), saturable absorption (SA), or reverse saturable absorption (RSA). | Imaginary part of χ⁽³⁾, Im(χ⁽³⁾) |

The crystal structure of this compound is defined by a complex, three-dimensional network of hydrogen bonds. The anilinium cations (C₆H₅NH₃⁺) act as hydrogen donors, forming N—H···O bonds with the oxygen atoms of the hydrogen phosphite anions (HPO₃H⁻). nih.govresearchgate.net These anions, in turn, are linked into chains by O—H···O hydrogen bonds.

Theoretical Calculation of First-Order Hyperpolarizability and Other NLO Parameters

A critical distinction must be made between molecular NLO properties and bulk crystal NLO properties. While the bulk this compound crystal is centrosymmetric and thus has no second-order NLO response (χ⁽²⁾ = 0), the individual molecular unit of this compound is asymmetric and can possess a non-zero first-order hyperpolarizability (β).

In the crystal lattice, these individual molecular dipoles and their associated hyperpolarizabilities are arranged in an anti-parallel fashion, leading to a net cancellation at the macroscopic level. However, calculating the molecular hyperpolarizability is essential for understanding the intrinsic NLO potential of the chemical unit.

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to calculate the NLO parameters of an isolated molecule. nih.gov For this compound, a computational model of a single cation-anion pair would be created. By applying a theoretical electric field, the induced dipole moment can be calculated, and from this, the hyperpolarizabilities (β for first-order, γ for second-order) can be derived. These theoretical values provide insight into the molecule's potential and can guide the design of new, non-centrosymmetric materials.

Design Principles for Enhanced NLO Response in Anilinium-Based Hybrid Materials

Given that this compound is centrosymmetric, a primary goal in materials engineering is to design new anilinium-based crystals that lack a center of symmetry to unlock second-order NLO properties. The key principle is to disrupt the symmetric packing of the molecules. Several strategies can be employed:

Chirality: Introducing a chiral component, either by modifying the aniline (B41778) molecule or by using a chiral counter-anion, can force the crystal into a non-centrosymmetric space group.

Substituent Effects: Adding bulky or functional groups to the phenyl ring of aniline can sterically hinder the molecules from packing in a centrosymmetric arrangement.

Anion Modification: Replacing the hydrogen phosphite anion with a larger, more complex, or asymmetric anion can alter the hydrogen bonding scheme and crystal packing, potentially leading to a non-centrosymmetric structure.

Control of Hydrogen Bonding: The hydrogen bonding network is the primary force directing the supramolecular assembly. nih.govresearchgate.net By carefully selecting donor and acceptor sites, it is possible to guide the crystal structure towards a desired non-centrosymmetric arrangement, which is essential for achieving a significant second-order NLO response. researchgate.net

Anisotropy and Phase Matching Behavior in this compound NLO Crystals

Anisotropy: Optical anisotropy refers to the directional dependence of a material's optical properties. youtube.com this compound crystallizes in the monoclinic system, which is inherently anisotropic. nih.gov This means that its linear optical properties (like the refractive index) and its third-order nonlinear optical properties (like n₂ and β) will vary depending on the direction of light propagation and its polarization relative to the crystallographic axes. The anisotropic nature of χ⁽³⁾ is a direct consequence of the non-uniform arrangement of atoms and bonds within the crystal lattice.

Phase Matching: Phase matching is a critical condition for efficient second-harmonic generation, where the fundamental and the newly generated second-harmonic waves must travel with the same phase velocity through the crystal. gamdan.comcapes.gov.br This prevents destructive interference and allows for cumulative energy transfer to the harmonic wave. However, since this compound is a centrosymmetric crystal and does not produce a second-harmonic signal in the bulk, the concept of phase matching for SHG is not applicable to this material. aps.org

Synthesis Methodologies and Crystal Growth Techniques for Anilinium Hydrogen Phosphite and Analogues

Solution Growth Techniques (e.g., Slow Evaporation) for Anilinium Phosphite (B83602) Crystals

The slow evaporation solution growth technique is a prominent and effective method for obtaining single crystals of anilinium compounds, including anilinium hydrogen phosphite and its analogues like anilinium dihydrogen phosphate (B84403). kamarajcollege.ac.inresearchgate.net This technique relies on the principle of gradually increasing the solute concentration in a solution until it reaches supersaturation, leading to the formation of crystal nuclei which then grow into larger crystals. kamarajcollege.ac.in

The general procedure involves dissolving the reactants in a suitable solvent or a mixture of solvents to create a saturated or nearly saturated solution. kamarajcollege.ac.inumass.edutamu.edu For instance, in the growth of anilinium dihydrogen phosphate (ADHP) crystals, aniline (B41778) and orthophosphoric acid are taken in a 1:1 molar ratio and dissolved in a mixed solvent of ethanol (B145695) and double-distilled water in equal volumes. kamarajcollege.ac.in The purity of the starting materials is crucial for obtaining high-quality crystals. kamarajcollege.ac.inufl.edu

Once the solution is prepared, it is typically filtered to remove any impurities or undissolved particles that could act as unwanted nucleation sites and hinder the growth of large, well-defined crystals. umass.edutamu.eduufl.edu The filtered solution is then placed in a clean growth vessel, such as a beaker or crystallizing dish, and covered. kamarajcollege.ac.inumass.edu The cover is not airtight; it is usually perforated to allow for the slow and controlled evaporation of the solvent. kamarajcollege.ac.inumass.edu This can be achieved by using a polythene paper with small holes or aluminum foil with a few punctures. kamarajcollege.ac.inumass.edu

The vessel is kept in a location free from mechanical disturbances and significant temperature fluctuations to ensure optimal crystal growth. umass.edutamu.edu Over time, as the solvent evaporates, the solution becomes supersaturated, and crystal nucleation begins. kamarajcollege.ac.in These nuclei then grow into larger single crystals. The growth period can vary, with reports indicating it can take around 20 days to harvest crystals of a suitable size. kamarajcollege.ac.in

The choice of solvent is a critical factor in the success of the slow evaporation method. umass.edutamu.edu A solvent in which the compound is moderately soluble is often ideal. umass.edu Alternatively, a two-solvent system can be employed, where the compound is soluble in one solvent and insoluble in the other. umass.edu The more volatile solvent evaporates, gradually decreasing the solubility of the solute and promoting crystallization. ufl.edu

The rate of evaporation can be controlled to influence the size and quality of the crystals. umass.edu Slower evaporation rates generally lead to fewer nucleation sites and, consequently, the growth of larger and higher-quality crystals. tamu.edu The rate can be managed by adjusting the size and number of holes in the cover or by placing the crystallization setup in a controlled environment like a refrigerator to slow down the evaporation process. unifr.ch

Table 1: Key Parameters in Slow Evaporation Technique for Anilinium Salts

| Parameter | Description | Importance |

| Solvent System | The solvent or mixture of solvents used to dissolve the reactants. | Affects solubility, saturation point, and evaporation rate. umass.edutamu.edu |

| Molar Ratio | The ratio of the reactants (e.g., aniline to acid). | Determines the stoichiometry of the resulting salt. kamarajcollege.ac.in |

| Purity of Reactants | The quality of the starting chemical compounds. | Impurities can inhibit crystal growth or be incorporated as defects. kamarajcollege.ac.inufl.edu |

| Evaporation Rate | The speed at which the solvent is removed from the solution. | Controls the rate of supersaturation and influences crystal size and quality. umass.edutamu.edu |

| Temperature | The ambient temperature of the crystallization environment. | Affects solvent evaporation rate and solubility. ufl.eduunifr.ch |

| Mechanical Stability | The absence of vibrations or disturbances. | Prevents the formation of multiple small crystals instead of a few large ones. umass.edutamu.edu |

Hydrothermal Synthesis Approaches for Related Phosphite Compounds

Hydrothermal synthesis is a versatile method for producing a variety of inorganic compounds, including metal phosphites. osti.govresearchgate.net This technique involves chemical reactions in aqueous solutions at temperatures above the boiling point of water and at pressures greater than 1 atmosphere. The process is typically carried out in a sealed vessel called an autoclave.

While direct hydrothermal synthesis of this compound is not extensively documented, the method has been successfully applied to the synthesis of related lead(II) phosphites. For example, Pb₂(HPO₃)₂ was prepared through a hydrothermal reaction. osti.gov This demonstrates the applicability of hydrothermal techniques for creating the phosphite anion (HPO₃²⁻) and incorporating it into crystalline structures.

The key features of hydrothermal synthesis include:

Elevated Temperatures and Pressures: These conditions increase the solubility of reactants and facilitate reactions that might not occur at ambient conditions.

Aqueous or Non-aqueous Solvents: Water is the most common solvent (hydrothermal), but organic solvents can also be used (solvothermal). researchgate.net The choice of solvent can influence the final product's structure and properties. researchgate.net

Mineralizers: Additives can be used to control the pH and facilitate the dissolution and recrystallization of materials.

Hydrothermal methods offer several advantages for the synthesis of phosphite compounds, including the ability to produce high-quality, well-formed crystals and to access novel phases that are not stable under ambient conditions. researchgate.net The synthesis of various metal phosphides has also been achieved through hydrothermal and solvothermal processes, highlighting the broad utility of these techniques in phosphorus chemistry. researchgate.net

Controlled Crystallization for Morphology and Size Optimization in Anilinium Salt Growth

Controlling the morphology and size of crystals is essential for their application in various fields. For anilinium salts, several strategies can be employed during the crystallization process to optimize these characteristics.

A primary method for control is the careful selection and use of solvents. umass.edutamu.edu The solubility of the anilinium salt in a particular solvent directly impacts the crystal growth process. tamu.edu Using a solvent in which the compound is moderately soluble can lead to the formation of larger, more well-defined crystals. umass.edu A two-solvent system, where the compound is soluble in one and insoluble in the other, allows for a gradual change in solubility as the more volatile solvent evaporates, which can be fine-tuned to control crystal growth. umass.eduufl.edu

The rate of supersaturation is another critical parameter. tamu.edu In the slow evaporation technique, this is controlled by the rate of solvent evaporation. umass.edu A slower rate generally results in fewer nucleation sites, allowing the existing crystals to grow larger. tamu.edu This can be managed by adjusting the opening of the crystallization vessel or by controlling the ambient temperature. umass.eduunifr.ch

Temperature control is also a powerful tool. ufl.edu Slow cooling of a saturated solution can induce crystallization. ufl.eduyoutube.com By carefully controlling the cooling rate, the number of nuclei formed can be limited, promoting the growth of larger single crystals. tamu.edu Some setups utilize a thermal gradient, where different parts of the vessel are at different temperatures, to control the dissolution and crystallization cycle. tamu.edu

The purity of the solution is paramount. ufl.edu Dust particles and other impurities can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones. tamu.edu Therefore, filtering the solution before crystallization is a crucial step. umass.edutamu.eduufl.edu

Table 2: Techniques for Controlled Crystallization

| Technique | Principle | Effect on Crystal Growth |

| Solvent Selection | Utilizing solvents with varying solubility for the solute. umass.edutamu.edu | Influences crystal size and quality. tamu.edu |

| Controlled Evaporation | Managing the rate of solvent removal. umass.edu | Slower rates lead to larger, higher-quality crystals. tamu.edu |

| Slow Cooling | Gradually lowering the temperature of a saturated solution. ufl.eduyoutube.com | Promotes the growth of larger crystals by limiting nucleation. tamu.edu |

| Solution Purity | Removing impurities and dust particles. ufl.edu | Prevents unwanted nucleation, leading to fewer, larger crystals. tamu.edu |

| Use of Additives | Introducing molecules that interact with growing crystal faces. nih.gov | Can alter the crystal habit and morphology. nih.gov |

Reaction Mechanisms in Anilinium Phosphite Formation and Related Phosphorylation Reactions

The formation of this compound involves an acid-base reaction between aniline (a weak base) and phosphorous acid (a dibasic acid). Aniline, acting as a Brønsted-Lowry base, accepts a proton from phosphorous acid to form the anilinium cation (C₆H₅NH₃⁺), while the phosphorous acid donates a proton to form the hydrogen phosphite anion (H₂PO₃⁻).

Aniline + Phosphorous Acid ⇌ Anilinium Cation + Hydrogen Phosphite Anion

The term "phosphorylation" broadly refers to the transfer of a phosphoryl group (PO₃²⁻) from a donor molecule to an acceptor. youtube.com In a biological context, adenosine (B11128) triphosphate (ATP) is the primary phosphoryl group donor. libretexts.org The reactions involving phosphorous acid and its derivatives can be seen as analogous to phosphorylation.

The reaction mechanisms in related systems provide further insight. For instance, in the synthesis of phosphonate (B1237965) esters from triphenyl phosphite, dimethyl acetylenedicarboxylate, and 3,4-dichloroaniline, the reaction follows second-order kinetics. orientjchem.org A proposed mechanism involves the initial reaction between the reactants to form an intermediate that then rearranges to the final phosphonate ester product. orientjchem.org

In the context of the Kabachnik-Fields reaction, which produces α-aminophosphonates, two main mechanisms are considered. nih.gov One pathway involves the initial formation of an imine from the amine (like aniline) and a carbonyl compound, followed by the addition of a dialkyl phosphite. nih.gov An alternative route suggests the formation of an α-hydroxyphosphonate first, which then reacts with the amine. nih.gov Kinetic studies have shown that the operative mechanism can depend on the specific reactants. For the reaction of aniline, benzaldehyde, and a dialkyl phosphite, the "imine" mechanism is thought to be dominant. nih.gov

Phosphorylation reactions are crucial for activating molecules. youtube.com The addition of a phosphate or phosphite group can make a molecule less stable and more likely to react. youtube.com In some cases, the formation of anilinium phosphite in situ can act as a catalyst. For example, in the acylation of aniline with substituted benzoic acids, aniline phosphite can form and act as an oxygen-nucleophilic catalyst. ucj.org.ua

The covalent binding of aniline to other molecules can occur through nucleophilic addition reactions. usgs.gov For example, aniline can react with quinone and other carbonyl groups. usgs.gov This highlights the nucleophilic character of the aniline nitrogen, which is central to its reaction with phosphorous acid.

Supramolecular Architectures and Crystal Engineering with Anilinium Hydrogen Phosphite

Design and Construction of Extended Hydrogen-Bonded Frameworks

The primary driving force in the crystal engineering of anilinium hydrogen phosphite (B83602) is the extensive network of hydrogen bonds. The anilinium cation offers three potent hydrogen bond donors from the -NH₃⁺ group, while the hydrogen phosphite anion presents multiple acceptor and donor sites through its oxygen and hydrogen atoms. This multiplicity of interaction sites allows for the formation of robust and multi-dimensional hydrogen-bonded frameworks.

The crystal structure of anilinium hydrogen phosphite reveals a layered arrangement where the anilinium cations and hydrogen phosphite anions are interconnected. The hydrogen phosphite anions, in particular, can form chains or sheets through O-H···O hydrogen bonds. These anionic motifs are then linked by the anilinium cations via N-H···O hydrogen bonds, creating a three-dimensional supramolecular assembly. The directionality and predictability of these hydrogen bonds are key to designing specific crystalline architectures. For instance, in related systems like 2-carboxyanilinium dihydrogen phosphite, the cations and anions form alternating layers that are held together by a combination of O-H···O, N-H···O, and C-H···O hydrogen bonds, resulting in a three-dimensional network.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Formula | C₆H₉NO₃P⁺ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/a 1 |

| a (Å) | 6.216 |

| b (Å) | 14.219 |

| c (Å) | 9.342 |

| β (°) | 90.91 |

| Z | 4 |

Influence of Cation-Anion Interactions on Supramolecular Assembly

The electrostatic attraction between the positively charged anilinium cation and the negatively charged hydrogen phosphite anion is fundamental to the formation of the salt itself and plays a crucial role in its supramolecular assembly. These strong cation-anion interactions act as the primary organizing force, bringing the ionic components into close proximity and facilitating the formation of more directional interactions like hydrogen bonds.

The geometry and charge distribution of both the cation and the anion dictate their preferred spatial arrangement. The anilinium cation, with its ammonium (B1175870) headgroup and aromatic ring, and the tetrahedral hydrogen phosphite anion pack in a manner that maximizes electrostatic attraction and hydrogen bonding. In the crystal structure of this compound, the cations and anions form distinct layers, highlighting the segregation of charged species which is a common feature in the crystal packing of organic salts.

Furthermore, the nature of the anion can significantly influence the resulting supramolecular structure. While this article focuses on the hydrogen phosphite salt, studies on other anilinium salts, such as the hydrogen sulfate (B86663) and hydrogen oxalate (B1200264), demonstrate that the size, shape, and hydrogen bonding capability of the anion are critical in determining the final crystal packing. This principle of anion-directed assembly is a cornerstone of crystal engineering.

Role of this compound as a Building Block in Hybrid Materials

This compound can be considered a versatile building block for the creation of hybrid organic-inorganic materials. The anilinium cation provides the organic component, which can be functionalized to introduce specific properties, while the hydrogen phosphite anion offers an inorganic component that can participate in the formation of extended inorganic networks.

For example, hybrid phosphates incorporating anilinium or its derivatives have been synthesized. In one such case, a new hybrid phosphate (B84403), (C₆H₅NH₃)[ZnCl(HPO₃)], was created where the anilinium cations are situated between anionic layers made of zinc, chlorine, and phosphite units. This demonstrates how the anilinium ion can act as a charge-balancing and space-filling component in the construction of layered hybrid materials. The organic cations in these structures can influence the interlayer spacing and introduce functionalities such as luminescence or nonlinear optical properties. The ability to create such hybrid materials opens avenues for the development of

Q & A

Q. What are the established methods for synthesizing anilinium hydrogen phosphite single crystals, and how can reaction conditions be optimized?

this compound is typically synthesized by slow evaporation of an aqueous solution containing aniline and phosphorous acid (H₃PO₃) in a 1:1 stoichiometric ratio. Key parameters include:

Q. How is the crystal structure of this compound characterized, and what metrics validate structural accuracy?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : At low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

- Refinement : Anisotropic displacement parameters for non-H atoms; riding models for H-atoms with bond lengths constrained (e.g., N–H = 0.89 Å, O–H = 0.82 Å) .

- Validation : Check R-factors (< 0.05), residual electron density (±0.3 eÅ⁻³), and agreement with literature bond lengths (e.g., P–O = 1.51–1.56 Å) .

Q. What hydrogen-bonding motifs are critical for stabilizing this compound, and how are they quantified?

Hydrogen bonds (N–H···O, O–H···O) form infinite chains (e.g., C₂²(8)) and rings (e.g., R₃³(10)). Graph-set analysis categorizes motifs:

Q. How do crystallization solvents influence the polymorphism of this compound?

Polar solvents (water, ethanol) favor ionic interactions, while non-polar solvents may induce alternative packing. Monitor via:

Q. What comparative structural insights can be drawn from analogous anilinium-phosphorus salts (e.g., anilinium nitrate vs. hydrogen phosphite)?

Compare anion geometry (planar nitrate vs. tetrahedral phosphite) and H-bond strength:

- Phosphite salts exhibit stronger O–H···O bonds (shorter distances, higher directionality) due to higher anion charge density .

Advanced Research Questions

Q. How can IR and Raman spectroscopy resolve ambiguities in hydrogen-bonding assignments for this compound?

Q. What computational methods are suitable for modeling anion-cation interactions in this compound?

Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3) can:

Q. How can researchers reconcile contradictory data on phosphite’s dual roles as a fungicide and nutrient in biological studies?

Design dose-response experiments:

- Low concentrations (µM–mM): Test antioxidant/biostimulant effects via ROS scavenging assays.

- High concentrations (>10 mM): Assess phytotoxicity via membrane integrity tests (e.g., electrolyte leakage) .

Q. What challenges arise in refining anisotropic displacement parameters for light atoms (e.g., H, O) in this compound?

Q. How does phosphite’s redox activity influence its coordination chemistry in hybrid materials?

Phosphite (H₂PO₃⁻) can act as a reducing agent, altering metal oxidation states. Monitor via:

- XANES : Track P oxidation state changes.

- EPR : Detect radical intermediates in redox-active syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.